molecular formula C8H11NOS B154801 2-(tert-Butyl)thiazole-4-carbaldehyde CAS No. 937663-81-5

2-(tert-Butyl)thiazole-4-carbaldehyde

Cat. No. B154801
CAS RN: 937663-81-5
M. Wt: 169.25 g/mol
InChI Key: FRDJFHQNSCNWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Thiazolecarboxaldehyde, a thiazole aldehyde derivative, undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . This compound may be used as a reactant in the synthesis of Benzothiazine N-acylhydrazones, Thiazole-2-yl-(amino)methylphosphonate diethyl esters, and Imino ester by reacting with L-leucine t-butyl ester hydrochloride .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Multitargeted Bioactive Molecules

Thiazoles, including 2,4-disubstituted thiazoles, are important heterocyclics exhibiting a wide range of biological activities . They have been used in the development of compounds with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Antimicrobial Activities

2,4-disubstituted thiazole derivatives have been synthesized and screened for their in vitro antimicrobial activities against various organisms such as Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger .

Synthesis of Bioactive Molecules

2-Thiazolecarboxaldehyde may be used as a reactant in the synthesis of Benzothiazine N-acylhydrazones, which have potential antinociceptive and anti-inflammatory activity . It can also be used in the synthesis of Thiazole-2-yl-(amino)methylphosphonate diethyl esters .

Imino Ester Synthesis

2-Thiazolecarboxaldehyde can react with L-leucine t-butyl ester hydrochloride to produce an imino ester .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been reported to have antitumor and cytotoxic activities . For example, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and demonstrated potent effects on a prostate cancer .

Synthesis of Cyclic Depsipeptide Lyngbyabellin A

2-(1-tert-Butoxycarbonylamino-2-methyl-butyl)-thiazole-4-carboxylic acid methyl ester, a chiral unit containing thiazole, was synthesized from N-t-Boc-L-isoleucine and L-serine methyl ester monohydrochloride . This compound is part of a novel cyclic depsipeptide Lyngbyabellin A, which exhibited moderate cytotoxicity against KB and LoVo cells .

Future Directions

Thiazoles are found in many potent biologically active compounds . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The present review describes the biological importance of recently developed 2,4-disubstituted thiazole derivatives . This will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

2-tert-butyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-8(2,3)7-9-6(4-10)5-11-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDJFHQNSCNWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)thiazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)thiazole-4-carbaldehyde
Reactant of Route 2
2-(tert-Butyl)thiazole-4-carbaldehyde
Reactant of Route 3
2-(tert-Butyl)thiazole-4-carbaldehyde
Reactant of Route 4
2-(tert-Butyl)thiazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-(tert-Butyl)thiazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-(tert-Butyl)thiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.